![molecular formula C8H9NO4 B1680201 (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate CAS No. 72835-26-8](/img/structure/B1680201.png)
(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate
Vue d'ensemble
Description
The compound “(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate” appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “2,5-dioxo-” prefix suggests the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the pyrrole ring . The “methyl propionate” part of the name indicates a propionate ester group attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a five-membered pyrrole ring with carbonyl groups at the 2nd and 5th positions and a propionate ester group attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. For example, the presence of the polar carbonyl and ester groups in this compound would likely make it polar and potentially capable of participating in hydrogen bonding .Applications De Recherche Scientifique
Anti-Myeloma Activity
MIRA-1 has been shown to have significant anti-myeloma activity. It has been found to inhibit the viability, colony formation, and migration of myeloma cells, irrespective of their p53 status . This is accompanied by the upregulation of Puma and Bax and downregulation of Mcl-1 and c-Myc . Importantly, MIRA-1 alone or in combination with dexamethasone retarded tumour growth and prolonged survival without showing any untoward toxicity in mice bearing myeloma tumour .
Restoration of Mutant p53 Function
MIRA-1 exhibits the ability to reinstate the native structure, functionality, and DNA binding capacity of mutant p53 . It triggers p53-mediated transcriptional activation of critical targets such as p21, MDM2, and PUMA .
Synergistic Effect with Current Anti-Myeloma Agents
MIRA-1 has been found to synergize with current anti-myeloma agents. Combined treatment of MIRA-1 with dexamethasone, doxorubicin, or velcade displayed a synergistic response in myeloma cells .
Induction of Endoplasmic Reticulum Stress Response
MIRA-1 triggers the activation of PERK and IRE-a leading to splicing of XBP1, indicating an association of endoplasmic reticulum stress response .
Clinical Trials
MIRA-1 has been used in clinical trials. The results of the MIRA-1 Phase 2b trial informed the design of the Phase 3 MIRA-2 registration trial .
Mécanisme D'action
MIRA-1, also known as (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate, NSC19630, or 1h-pyrrole-2,5-dione, 1-[(1-oxopropoxy)methyl]-, is a compound that has shown significant potential in the field of oncology .
Target of Action
MIRA-1 is a maleimide analogue that primarily targets the p53 protein, a tumor suppressor protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it has been dubbed the “guardian of the genome”.
Mode of Action
MIRA-1 operates by restoring the wild-type conformation and function to mutant p53, thereby inducing apoptosis in mutant p53 cells . This restoration of p53-dependent transcriptional transactivation leads to the induction of apoptosis in cells harboring mutant p53 .
Biochemical Pathways
MIRA-1’s action results in the upregulation of pro-apoptotic proteins like Puma and Bax, and the downregulation of anti-apoptotic proteins such as Mcl-1 and c-Myc . Furthermore, MIRA-1 triggers the activation of PERK and IRE-a, leading to the splicing of XBP1, indicating an association with the endoplasmic reticulum stress response .
Pharmacokinetics
Its ability to induce apoptosis in mutant p53 cells suggests that it can effectively reach its target sites in the body .
Result of Action
MIRA-1 treatment results in the inhibition of cell viability, colony formation, and migration, and an increase in apoptosis of cells, irrespective of their p53 status . This leads to the retardation of tumor growth and prolonged survival in animal models bearing tumors .
Action Environment
The efficacy and stability of MIRA-1 can be influenced by various environmental factors. For instance, the combined treatment of MIRA-1 with other anti-myeloma agents like dexamethasone, doxorubicin, or velcade has shown a synergistic response in cells . This suggests that the action environment, including the presence of other drugs, can significantly influence the action and efficacy of MIRA-1.
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrol-1-yl)methyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEWPGYLMHXLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280990 | |
Record name | NSC19630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate | |
CAS RN |
72835-26-8 | |
Record name | NSC19630 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC19630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.